molecular formula C16H21NO6 B14162990 Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No.: B14162990
M. Wt: 323.34 g/mol
InChI Key: AXCNNUNUALDJJJ-UHFFFAOYSA-N
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Description

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a complex organic compound with the molecular formula C16H21NO6. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate involves the protection of amine groups, preventing them from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is unique due to its specific structure, which includes a dioxine ring and a Boc-protected amine. This combination of features makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of amine groups .

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C16H21NO6/c1-5-20-14(18)10-6-7-11(13-12(10)21-8-9-22-13)17-15(19)23-16(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,17,19)

InChI Key

AXCNNUNUALDJJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)OCCO2

Origin of Product

United States

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